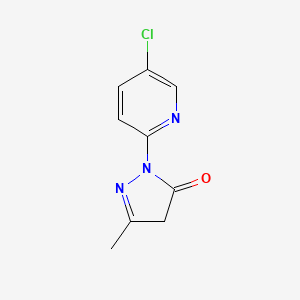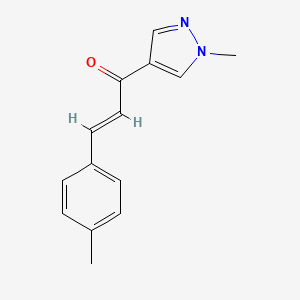
ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate is an ester compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring containing nitrogen. Esters are widely recognized for their pleasant odors and are often found in fruits and flowers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate can be synthesized through the esterification of the corresponding carboxylic acid with ethanol in the presence of a mineral acid catalyst. Another method involves the reaction of an acid chloride with ethanol in the presence of a base .
Industrial Production Methods
Industrial production of esters typically involves large-scale Fischer esterification or the use of acid chlorides. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Substituted esters.
Applications De Recherche Scientifique
Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate can be compared with other esters and pyrrolidine derivatives:
Ethyl acetate: A simple ester used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Another ester known for its fruity odor and used in the food industry.
Pyrrolidine derivatives: Compounds with similar structures but different functional groups, leading to varied chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various scientific and industrial purposes.
Propriétés
Formule moléculaire |
C8H11NO4 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
ethyl (3S)-1-methyl-2,4-dioxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-3-13-8(12)6-5(10)4-9(2)7(6)11/h6H,3-4H2,1-2H3/t6-/m0/s1 |
Clé InChI |
TXXLDAVOLUBWFN-LURJTMIESA-N |
SMILES isomérique |
CCOC(=O)[C@H]1C(=O)CN(C1=O)C |
SMILES canonique |
CCOC(=O)C1C(=O)CN(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


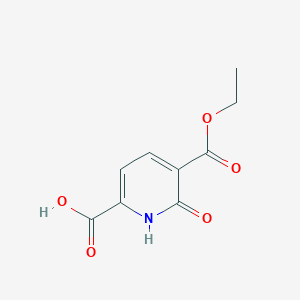
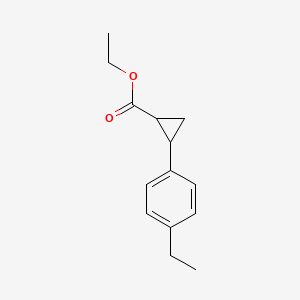
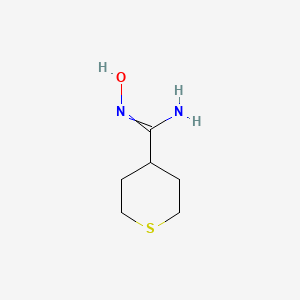
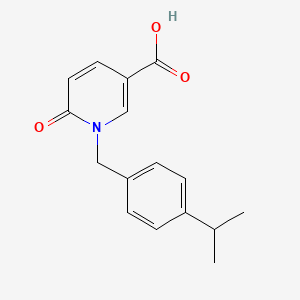




![2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11817772.png)
![2-(Piperazin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11817778.png)


